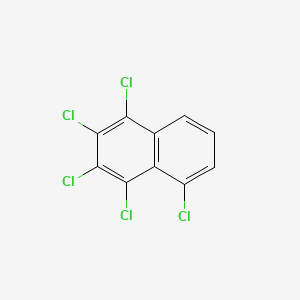

1,2,3,4,5-Pentachloronaphthalene

Übersicht

Beschreibung

1,2,3,4,5-Pentachloronaphthalene is a pale-yellow or white solid or powder with an aromatic odor . It is used in lubricants and in the manufacture of insulation for electrical wire . It is also known by the synonym Halowax 1013 .

Molecular Structure Analysis

The molecular formula of this compound is C₁₀H₃Cl₅ . Its molecular weight is 300.4 . The detailed 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound has a boiling point of 636°F and a freezing point/melting point of 248°F . It has a vapor pressure of less than 1 mmHg . Its specific gravity is 1.67 . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Environmental Analysis and Pollution Monitoring

1,2,3,4,5-Pentachloronaphthalene (PeCN) has been identified in various environmental samples, indicating its significance in pollution monitoring and environmental analysis. For instance, Imagawa, Yamashita, and Miyazaki (1993) analyzed isomers of PeCN in fly ash from municipal waste incinerators, highlighting its presence in industrial waste byproducts (Imagawa, Yamashita, & Miyazaki, 1993). Similarly, Roach and Pomerantz (1974) found PeCN in a Japanese polychlorinated biphenyl sample, raising concerns about its environmental impact (Roach & Pomerantz, 1974).

Chemical Synthesis and Characterization

PeCN and its derivatives are subjects of chemical synthesis and structural analysis. Mare and Suzuki (1968) detailed the synthesis and structure of a related compound, 1,2,3,4,8-pentachloro-1,2-dihydronaphthalene, derived from chlorination of dichloronaphthalene (Mare & Suzuki, 1968). Auger et al. (1993) improved the synthesis methods for various polychloronaphthalenes, including pentachloronaphthalenes, providing comprehensive physicochemical data for these compounds (Auger, Malaiyandi, Wightman, Bensimon, & Williams, 1993).

Toxicology and Environmental Health

The toxicological aspects of chlorinated naphthalenes, including PeCN, are studied for their potential health and environmental impacts. Kilanowicz, Galoch, and Sapota (2004) investigated the distribution and elimination of PeCN in rats, providing insights into its bioaccumulation and potential health risks (Kilanowicz, Galoch, & Sapota, 2004).

Catalytic and Chemical Reactions

PeCN is also explored in the context of catalytic and chemical reactions. Saka, Çakır, Bıyıklıoğlu, and Kantekin (2013) discussed the use of phthalocyanine complexes in the oxidation of cyclohexene, demonstrating the potential application of chloronaphthalenes in catalysis (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Safety and Hazards

Exposure to 1,2,3,4,5-Pentachloronaphthalene can occur through inhalation, skin absorption, ingestion, and skin or eye contact . Symptoms of exposure can include headache, lassitude (weakness, exhaustion), dizziness, anorexia, pruritus, acne-form skin eruptions, jaundice, and liver necrosis . The target organs are the skin, liver, and central nervous system .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZKNHITLINYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218139 | |

| Record name | 1,2,3,4,5-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67922-25-2 | |

| Record name | Naphthalene, 1,2,3,4,5-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B3055851.png)

![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)

![9-Methoxy-4-oxaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B3055870.png)

![1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-](/img/structure/B3055873.png)